molecular formula C22H18N4O3 B2541247 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide CAS No. 1170150-68-1

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide

Cat. No.: B2541247
CAS No.: 1170150-68-1
M. Wt: 386.411
InChI Key: ZABUTTRVFQPZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Inhibition

The use of chemical inhibitors in understanding the metabolism of drugs by cytochrome P450 enzymes is crucial. Compounds with structural similarities to N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide can be used to decipher the specific CYP isoforms involved in drug metabolism, aiding in the prediction of drug-drug interactions (Khojasteh et al., 2011).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a core structure related to the compound , has been identified as a versatile scaffold in the design of kinase inhibitors. Its ability to adopt multiple binding modes makes it a valuable tool in the development of drugs targeting a broad range of kinases, highlighting its significance in cancer and other disease treatments (Wenglowsky, 2013).

Naphthoquinones in Higher Plants

Research on naphthoquinones (NQs), which share structural motifs with this compound, has revealed their importance in various bioactivities. These compounds, found in higher plants, exhibit cytotoxic, antibacterial, anti-inflammatory, and antiparasitic properties, underscoring their potential as leads for drug development (Hook et al., 2014).

Heterocyclic N-Oxide Applications

Heterocyclic N-oxide derivatives, which are structurally related to the compound , have demonstrated significant importance in organic synthesis, catalysis, and drug development. Their unique properties and functionalities make them suitable for various applications in medicinal chemistry, showcasing their versatility and potential as therapeutic agents (Li et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in pharmaceuticals or other applications. Additionally, studies could be conducted to optimize its synthesis process and to better understand its properties .

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-26-21-19(16(12-18(27)23-21)17-10-5-11-29-17)20(25-26)24-22(28)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABUTTRVFQPZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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